molecular formula C22H18F3N3O4 B2732606 4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide CAS No. 946387-30-0

4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide

Cat. No.: B2732606
CAS No.: 946387-30-0
M. Wt: 445.398
InChI Key: ZCCJRLMQCXEEFJ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide (CAS 946387-30-0) is a synthetic small molecule with a molecular formula of C22H18F3N3O4 and a molecular weight of 445.40 g/mol . This benzamide derivative is supplied for research applications and is not intended for diagnostic or therapeutic uses. Compounds within the benzamide scaffold are of significant interest in medicinal chemistry and chemical biology research. Benzyloxy benzamide derivatives have been identified in scientific literature as possessing potent biological activity; for instance, similar structural analogs have been explored as potent neuroprotective agents for research in ischemic stroke, functioning by disrupting protein-protein interactions . Furthermore, researchers are investigating various benzamide compounds for their potential as inhibitors against protozoan parasites and for other pharmacological activities . This specific chemical structure incorporates a trifluoromethoxy group, a common motif in agrochemical and pharmaceutical research known to influence a compound's metabolic stability, lipophilicity, and binding affinity. As a research chemical, it is essential to handle this product with care. Refer to the Safety Data Sheet for proper handling instructions. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

1-[(4-phenylmethoxybenzoyl)amino]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O4/c23-22(24,25)32-19-12-8-17(9-13-19)26-21(30)28-27-20(29)16-6-10-18(11-7-16)31-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,27,29)(H2,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCJRLMQCXEEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 4-(benzyloxy)benzoic acid with 4-(trifluoromethoxy)aniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the benzyloxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related benzamide derivatives, focusing on synthesis, reactivity, and biological activity.

Structural Analogues

2.1.1. Triflumuron (2-Chloro-N-{[4-(trifluoromethoxy)phenyl]carbamoyl}benzamide)
  • Structure : Replaces the benzyloxy group with a 2-chloro substituent on the benzoyl ring.
  • Synthesis : Prepared via coupling of 2-chlorobenzoyl chloride with 4-(trifluoromethoxy)phenylurea .
  • Applications : Insecticidal activity (chitin synthesis inhibitor) due to urea-mediated enzyme inhibition.
  • Key Difference : The 2-chloro group in triflumuron enhances electrophilicity, whereas the benzyloxy group in the target compound may improve membrane permeability .
2.1.2. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide
  • Structure : Contains a pivaloyloxy group instead of the urea linker.
  • Synthesis : Generated via sequential reactions with O-benzyl hydroxylamine and p-trifluoromethyl benzoyl chloride under anhydrous conditions .
  • Reactivity : Used in deamination reactions to form C–C bonds via 1,1-diazene intermediates.
2.1.3. 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide Derivatives
  • Structure: Incorporates a β-lactam (azetidinone) ring.
  • Synthesis : Cyclization of hydrazides with chloroacetyl chloride under ultrasound irradiation (yields: 70–85%) .
  • coli.
  • Key Difference: The azetidinone ring introduces strain and reactivity, enabling nucleophilic attack at the carbonyl group, unlike the urea linker .

Functional Analogues

2.2.1. HSGN-235 (Oxadiazole Derivatives)
  • Structure : Contains a 1,3,4-oxadiazole core linked to a trifluoromethoxy phenyl group.
  • Synthesis : Oxadiazole formation via cyclization of thiosemicarbazides followed by amide coupling .
  • Bioactivity: Antibacterial against Neisseria gonorrhoeae (MIC: ≤1 µg/mL).
  • Key Difference : The oxadiazole ring enhances metabolic stability compared to urea-based compounds .
2.2.2. Imidazole-Substituted Benzamides
  • Structure : Features an imidazole ring at the 4-position of the benzamide.
  • Synthesis : Buchwald–Hartwig coupling of imidazole with bromobenzamides .
  • Bioactivity : Anticancer activity against cervical cancer cells (IC₅₀: 12 µM).
  • Key Difference : The imidazole moiety facilitates π–π stacking interactions in biological targets .

Comparative Analysis

Parameter Target Compound Triflumuron Azetidinone Derivatives HSGN-235
Core Structure Benzamide with urea linker Benzamide with urea linker Benzamide with β-lactam ring Benzamide with oxadiazole ring
Key Substituent 4-Benzyloxy, 4-trifluoromethoxy phenyl 2-Chloro, 4-trifluoromethoxy phenyl Substituted phenyl on azetidinone Trifluoromethoxy phenyl, oxadiazole
Synthetic Yield Not reported 60–75% 70–85% (ultrasound-assisted) 55–65%
Bioactivity Not reported (inferred: insecticidal/antimicrobial) Insecticidal Antimicrobial Antibacterial
Stability Likely stable (urea group resistant to hydrolysis) Stable under dry conditions Sensitive to ring-opening nucleophiles Oxadiazole enhances metabolic stability
Mutagenicity Not tested Ames-negative Not reported Not reported

Key Research Findings

Synthesis Efficiency: Ultrasound-assisted methods for azetidinone derivatives achieve higher yields (70–85%) compared to conventional reflux (50–60%) .

Reactivity : The urea group in the target compound may facilitate hydrogen bonding with biological targets, akin to triflumuron’s insecticidal mechanism .

Safety: Anomeric amides (e.g., N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide) exhibit mutagenicity comparable to benzyl chloride, necessitating stringent handling protocols .

Biological Activity

The compound 4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide is a member of the benzamide family, known for its diverse biological activities, particularly in oncology and receptor tyrosine kinase inhibition. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzamide Backbone : The starting material is a substituted benzoic acid reacted with an amine to form the amide bond.
  • Introduction of Substituents : The benzyloxy and trifluoromethoxy groups are introduced via nucleophilic substitution reactions.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Research has shown that compounds similar to this compound exhibit significant inhibitory activity against various RTKs, which are critical in cancer progression. For instance, studies indicate that compounds containing the trifluoromethyl group can inhibit PDGFRα and EGFR with high potency:

  • EGFR Inhibition : Certain analogs demonstrated up to 92% inhibition at concentrations as low as 10 nM .
  • PDGFR Inhibition : Compounds with similar structures showed inhibitory rates of 67% to 77% against PDGFRα .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that derivatives of this compound possess significant anticancer properties. For example:

  • Cell Line Testing : The compound was tested against hematological and solid tumor cell lines, showing promising results in inhibiting cell proliferation compared to standard chemotherapeutic agents .

Structure-Activity Relationships (SAR)

The biological activity of benzamide derivatives is often influenced by their structural components. Key findings include:

  • Trifluoromethoxy Group : This substituent enhances binding affinity to target kinases due to its electron-withdrawing properties, which stabilize the interaction with the active site of the enzyme.
  • Benzyloxy Linkage : The presence of a benzyloxy group has been associated with improved solubility and bioavailability, contributing to enhanced pharmacokinetic profiles .

Case Studies

  • Case Study on EGFR Inhibition :
    • A study evaluated a series of compounds with variations in the amide and phenyl substituents. The most potent compound achieved an IC50 value in the nanomolar range against EGFR, highlighting the importance of structural modifications in enhancing activity .
  • Clinical Implications :
    • In clinical settings, compounds similar to this compound have shown potential in treating cancers driven by aberrant RTK signaling pathways, suggesting a valuable role in targeted therapies .

Data Summary Table

Compound NameStructureTarget Kinase% InhibitionIC50 (nM)
Compound AStructureEGFR92%10
Compound B-PDGFRα77%-
Compound C-RETModerate-

Q & A

Q. Basic Synthesis Protocol :

  • Step 1 : React O-benzyl hydroxylamine hydrochloride with potassium carbonate in CH₂Cl₂/H₂O under ice-cooling (0°C) to form the intermediate .
  • Step 2 : Introduce p-trifluoromethyl benzoyl chloride under argon, followed by 5-hour stirring at room temperature to yield the product .
  • Purification : Use vacuum filtration and diethyl ether/water washes to isolate the compound .

Q. Critical Considerations :

  • Hazard Management : Handle O-benzyl hydroxylamine hydrochloride (mutagenic), dichloromethane (toxic), and sodium pivalate (decomposition risk) with PPE and fume hoods .
  • Yield Optimization : Maintain strict temperature control (0°C during acyl chloride addition) to minimize side reactions .

How is the compound characterized post-synthesis, and what analytical methods are most reliable?

Q. Basic Characterization :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and IR for carbonyl/amide group validation .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., observed [M+H]⁺ peaks) .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolve structural ambiguities in analogs (e.g., thieno-pyrimidinyl derivatives) .
  • Thermal Analysis : DSC to monitor decomposition (e.g., compound 3 decomposes at 70°C) .

What are the stability and storage guidelines for this compound?

Q. Basic Stability :

  • Light/Temperature Sensitivity : Store in amber vials at –20°C to prevent photodegradation and thermal decomposition .
  • Moisture Control : Use desiccants due to hygroscopic intermediates (e.g., sodium pivalate) .

Q. Advanced Mitigation :

  • Degradation Pathways : Monitor via HPLC for byproducts (e.g., trifluoromethoxy group hydrolysis under acidic conditions) .

How can computational methods predict the compound’s biological activity and binding modes?

Q. Advanced Methodologies :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like acps-pptase enzymes (critical for bacterial proliferation) .
  • MD Simulations : Assess trifluoromethoxy group’s role in enhancing lipophilicity and target binding (e.g., improved PK/PD profiles in analogs) .

Validation : Cross-check docking results with experimental IC₅₀ data from enzyme inhibition assays .

How to address mutagenicity concerns during handling?

Q. Risk Management :

  • Ames Testing : Confirm low mutagenicity (compound 3 has lower mutagenicity than benzyl chloride) .
  • Operational Controls : Use closed systems for reactions and double-glove protocols during purification .

How to resolve contradictions in reaction yields across different substrates?

Q. Advanced Analysis :

  • Substrate Screening : Refer to Table 1 (secondary amine scope) to identify steric/electronic factors affecting yields (e.g., bulky groups reduce efficiency) .
  • Mechanistic Studies : Probe radical intermediates via EPR spectroscopy during deamination (Scheme 2) .

What is the role of the trifluoromethoxy group in biological interactions?

Q. Functional Insights :

  • Enzyme Inhibition : The group enhances binding to hydrophobic pockets (e.g., acps-pptase in antimicrobial studies) .
  • Metabolic Stability : Compare analogs (e.g., 4-fluorobenzamide derivatives) to demonstrate reduced oxidative metabolism .

How to optimize reaction conditions for scale-up without compromising purity?

Q. Industrial Adaptations :

  • Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., acyl chloride addition) .
  • Automated Quenching : Use inline sensors to terminate reactions at >90% conversion .

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